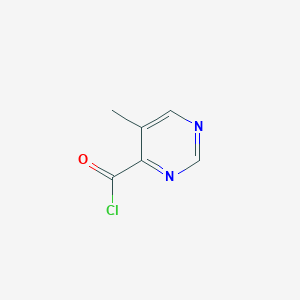5-Methylpyrimidine-4-carbonyl chloride
CAS No.:
Cat. No.: VC17360891
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5ClN2O |
|---|---|
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | 5-methylpyrimidine-4-carbonyl chloride |
| Standard InChI | InChI=1S/C6H5ClN2O/c1-4-2-8-3-9-5(4)6(7)10/h2-3H,1H3 |
| Standard InChI Key | PFULMPFRBGZJKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=CN=C1C(=O)Cl |
Introduction
Synthesis and Manufacturing Processes
The synthesis of 5-methylpyrimidine-4-carbonyl chloride can be inferred from methodologies used for analogous acyl chlorides. A common approach involves the conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂). For example, in the synthesis of 5-methylisoxazole-4-carbonyl chloride, thionyl chloride was reacted with 5-methylisoxazole-4-carboxylic acid under anhydrous conditions . Applying this to 5-methylpyrimidine-4-carboxylic acid would yield the target compound:
Key optimization strategies from patent literature include:
-
Temperature Control: Maintaining temperatures between 0°C and 50°C during the reaction to minimize side reactions .
-
Solvent Selection: Using toluene or chlorinated solvents to enhance reaction efficiency .
-
Purity of Reagents: Ensuring anhydrous thionyl chloride to prevent hydrolysis of the acyl chloride .
Table 1: Comparative Synthesis Conditions for Acyl Chlorides
Physicochemical Properties
While experimental data for 5-methylpyrimidine-4-carbonyl chloride are scarce, its properties can be extrapolated from related compounds:
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents. The methyl group may reduce water solubility compared to unsubstituted pyrimidinecarbonyl chlorides .
-
Stability: Acyl chlorides are generally moisture-sensitive. Storage under inert atmospheres (e.g., nitrogen) at low temperatures (-20°C) is recommended.
-
Spectroscopic Data:
Reactivity and Chemical Behavior
The reactivity of 5-methylpyrimidine-4-carbonyl chloride is dominated by the electrophilic carbonyl chloride group. Notable reactions include:
-
Amidation: Reaction with amines to form amides, a key step in drug synthesis. For example, coupling with aniline derivatives would yield pyrimidine-4-carboxamides .
-
Esterification: Alcohols react to form esters, useful in prodrug design.
-
Nucleophilic Aromatic Substitution: The electron-deficient pyrimidine ring may undergo substitution at the 2- or 6-positions under specific conditions.
Table 2: Reaction Pathways and Applications
| Reaction Type | Reagents | Product Class | Application Example |
|---|---|---|---|
| Amidation | Primary amines | Carboxamides | Anticancer agents |
| Esterification | Alcohols | Esters | Prodrugs |
| Sulfonation | SO₃ | Sulfonic acids | Detergent intermediates |
Applications in Pharmaceutical Development
5-Methylpyrimidine-4-carbonyl chloride’s utility lies in its role as a building block for bioactive molecules. Examples include:
-
Antimetabolites: Pyrimidine analogs are integral to anticancer and antiviral therapies. For instance, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid exhibited hypolipidemic activity in rats, hinting at potential applications for related derivatives .
-
Kinase Inhibitors: Pyrimidine carboxamides are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif .
Comparative Analysis with Related Carbonyl Chlorides
Table 3: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume